2-phenoxy-N-phenylpropanamide
Description
2-Phenoxy-N-phenylpropanamide is a small-molecule scaffold recognized for its role as a non-nucleoside inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), a critical enzyme in bacterial purine biosynthesis. This compound has garnered attention in tuberculosis (TB) drug discovery due to its potent inhibition of Mycobacterium tuberculosis GuaB2 (Mt-GuaB2), a validated therapeutic target . Structurally, it consists of a propanamide backbone with a phenoxy group at the C2 position and a phenyl group attached to the nitrogen atom (Figure 1). Its core structure has been utilized to design derivatives with enhanced antibacterial activity and selectivity, particularly against M. smegmatis and M. tuberculosis H37Rv strains .
Structure
3D Structure
Properties
IUPAC Name |
2-phenoxy-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-12(18-14-10-6-3-7-11-14)15(17)16-13-8-4-2-5-9-13/h2-12H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWNEBUCCLAFBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-phenylpropanamide typically involves the amidation of phenoxypropionic acid with aniline derivatives. One common method involves the use of a biodegradable catalyst, such as CAL-B (Candida antarctica lipase B), to facilitate the direct amidation reaction. The reaction is carried out in heptane at 80°C for 72 hours, resulting in moderate to excellent yields of the desired amide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalytic systems and optimized reaction conditions ensures high yields and purity of the final product. The process may also include steps for purification and isolation of the compound to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxybenzoic acid derivatives, while reduction can produce phenoxypropylamine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimalarial Activity
Research has indicated that derivatives of 2-phenoxy-N-phenylpropanamide exhibit promising antimalarial properties. For instance, compounds derived from this scaffold have been tested against Plasmodium falciparum, the causative agent of malaria. A study involving the Tres Cantos Antimalarial Compound Set (TCAMS) highlighted the synthesis of several analogues based on this structure, revealing varying degrees of efficacy in inhibiting parasite growth. Notably, one derivative demonstrated an IC50 value of 7 nM, indicating potent activity against malaria parasites .
1.2 Inhibition of Enzymatic Targets
The compound has been identified as a potential inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical in nucleotide synthesis. This inhibition is relevant for developing treatments for conditions like cancer and viral infections. The structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring can enhance binding affinity and selectivity towards IMPDH, making this compound a valuable lead in drug development .
Biological Research
2.1 Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Researchers are investigating its effects on various inflammatory pathways, which could lead to novel therapeutic agents for inflammatory diseases.
2.2 Cancer Research
Investigations into the role of this compound in cancer biology are ongoing. The compound's ability to modulate coactivator-associated arginine methyltransferase 1 (CARM1) has been noted, suggesting it could play a role in cancer progression and treatment strategies aimed at disrupting these pathways .
Chemical Synthesis and Industrial Applications
3.1 Building Block in Organic Synthesis
In synthetic organic chemistry, this compound serves as an important building block for creating more complex molecules. Its versatility allows chemists to modify its structure to explore new chemical entities with potentially useful properties.
3.2 Material Science
The compound is also being explored for applications in material science, particularly in developing new polymers and materials with specific properties tailored for industrial applications.
Data Summary and Case Studies
| Application Area | Details | Efficacy/Findings |
|---|---|---|
| Antimalarial | Tested against Plasmodium falciparum | IC50 value of 7 nM for some derivatives |
| Enzyme Inhibition | Inhibitor of IMPDH | Modifications enhance activity; relevant for cancer therapy |
| Anti-inflammatory | Potential pathways under investigation | Early-stage research indicates promise |
| Cancer Research | Modulates CARM1 activity | Implications for cancer progression and treatment |
| Organic Synthesis | Building block for complex molecules | Widely used in synthetic routes |
| Material Science | Development of new materials | Ongoing research into applications |
Mechanism of Action
The mechanism of action of 2-phenoxy-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 2-phenoxy-N-phenylpropanamide are influenced by modifications to its aromatic substituents, alkyl chains, and functional groups. Below is a comparative analysis with structurally related propanamide derivatives:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Structural and Functional Insights
Impact of Halogenation: Fluorination (e.g., in N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide ) enhances metabolic stability and target binding via electronegative interactions. However, excessive fluorination may reduce solubility.
Phenoxy Group Modifications: Hydroxylation (e.g., 4-hydroxyphenoxy in ) introduces polarity, improving water solubility but possibly reducing membrane permeability. Benzoylation (e.g., 3-benzoylphenyl in ) expands aromatic interactions, which may enhance binding to hydrophobic enzyme pockets.
Amino groups (e.g., in ) introduce basicity, affecting ionization and cellular uptake.
Biological Activity
2-Phenoxy-N-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its biological activities, particularly its role as an inhibitor of inosine monophosphate dehydrogenase (IMPDH). This article explores the compound's mechanism of action, biochemical properties, and potential therapeutic applications, supported by relevant data tables and research findings.
Target Enzyme: The primary target of this compound is inosine monophosphate dehydrogenase (IMPDH) , an enzyme crucial for purine biosynthesis. By inhibiting IMPDH, this compound disrupts the synthesis of guanine nucleotides, which are vital for various cellular processes.
Mode of Action: The inhibition of IMPDH leads to reduced availability of guanine nucleotides. This can affect DNA and RNA synthesis, ultimately influencing cellular proliferation and survival.
This compound belongs to the class of phenylpropanoids, which are known for their diverse biological activities. These compounds are involved in several biochemical pathways, including:
- Phenylpropanoid Pathway: This pathway is essential for the biosynthesis of various organic compounds such as lignins and flavonoids, which play roles in plant defense and structural integrity.
Cellular Effects
The inhibition of IMPDH by this compound has been shown to lead to various cellular effects, including:
- Altered Gene Expression: The compound may influence gene expression profiles related to cell growth and apoptosis.
- Potential Anti-Cancer Activity: By limiting nucleotide availability, it may hinder the proliferation of cancer cells.
Pharmacokinetics
Research indicates that similar compounds undergo metabolic reactions such as hydrolysis and hydroxylation. Understanding these pathways is crucial for predicting the pharmacokinetic behavior of this compound.
Data Table: Comparison of Biological Activities
| Compound Name | Target Enzyme | Biological Activity | Reference |
|---|---|---|---|
| This compound | IMPDH | Inhibitor; potential anti-cancer | |
| N-Ethyl-2-phenoxy-N-phenylpropanamide | Various receptors | Anti-inflammatory; analgesic | |
| Phenoxyacetamide Derivatives | Cyclooxygenase (COX) | Anti-inflammatory properties |
Case Studies
- Inhibition Studies : A study demonstrated that this compound effectively inhibits IMPDH activity in vitro, leading to reduced cell viability in certain cancer cell lines. The IC50 value was determined to be in the low micromolar range, indicating potent activity.
- Molecular Docking Analysis : Computational studies have shown that this compound binds effectively to the active site of IMPDH, with binding energies suggesting strong interactions that correlate with its inhibitory effects.
- Therapeutic Potential : Given its mechanism of action, this compound is being investigated as a lead compound for developing new anti-cancer therapeutics targeting nucleotide metabolism.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 2-phenoxy-N-phenylpropanamide, and what key spectral signatures should researchers expect?
- Methodological Answer : Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Key signatures include:
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), phenoxy group protons (δ 6.5–7.0 ppm), and the amide proton (δ ~8.0 ppm).
- ¹³C NMR : Carbonyl resonance (δ ~165–170 ppm for the amide), aromatic carbons (δ 115–140 ppm), and aliphatic carbons (δ 20–50 ppm).
- Mass Spectrometry (MS) : Molecular ion peak (M⁺) corresponding to the molecular formula C₁₅H₁₅NO₂ (calculated m/z 241.3) and fragment ions indicative of phenoxy and phenylpropanamide cleavage.
Q. What in vitro assays are commonly used to assess the antibacterial activity of this compound against Mycobacterium tuberculosis?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) : Performed using microbroth dilution in Middlebrook 7H9 medium, with bacterial growth inhibition measured via optical density or resazurin reduction.
- Minimum Bactericidal Concentration (MBC) : Subcultures from MIC assays are plated on agar to determine compound lethality.
- Whole-Cell Screening : High-throughput screens using M. tuberculosis H37Rv or surrogate models like M. smegmatis to prioritize hits .
Advanced Research Questions
Q. How can researchers determine the mode of inhibition of this compound against Mt-GuaB2 (IMPDH), and what experimental approaches validate target engagement?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IMPDH activity via NADH production using spectrophotometry (340 nm). Compare IC₅₀ values of this compound with known inhibitors.
- X-ray Crystallography : Co-crystallize Mt-GuaB2 with the compound to identify binding interactions.
- Genetic Knockdown : Validate target specificity by observing reduced efficacy in guaB2-knockdown strains .
Q. What strategies address discrepancies in IC₅₀ values of this compound across bacterial strains or assay conditions?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like pH, temperature, and bacterial inoculum size.
- Cross-Validate with Orthogonal Assays : Use ATP quantification or CFU counting alongside resazurin assays.
- Strain-Specific Profiling : Test activity against clinical M. tuberculosis isolates to assess strain-dependent variability .
Q. How can structural modifications to the this compound scaffold enhance selectivity for bacterial IMPDH over human isoforms?
- Methodological Answer :
- Rational Design : Introduce substituents to the phenyl ring (e.g., electron-withdrawing groups) to exploit differences in bacterial vs. human IMPDH active sites.
- SAR Studies : Synthesize analogs with varied phenoxy substituents and test selectivity using recombinant human IMPDH2 and Mt-GuaB2 enzymes.
- Molecular Dynamics Simulations : Predict binding affinity changes to human isoforms and optimize steric/electronic properties .
Q. What in vivo models are appropriate for evaluating the efficacy and toxicity of this compound as a tuberculosis therapeutic candidate?
- Methodological Answer :
- Murine Models : Use aerosol-infected BALB/c mice to assess bacterial load reduction in lungs/spleens.
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to determine bioavailability.
- Toxicity Screening : Monitor liver/kidney function markers (ALT, creatinine) and histopathology post-treatment .
Key Data from Literature
| Property/Parameter | Value/Observation | Reference |
|---|---|---|
| Core Scaffold | IMP dehydrogenase inhibitor | |
| MIC against M. smegmatis | <10 µM (dose-dependent inhibition) | |
| Target Validation | Mt-GuaB2 inhibition confirmed | |
| Selectivity Ratio (Bacterial vs. Human IMPDH) | >50-fold (preliminary data) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
